molecular formula C12H24O2 B8818642 2H-Pyran, 2-(heptyloxy)tetrahydro- CAS No. 132336-04-0

2H-Pyran, 2-(heptyloxy)tetrahydro-

Cat. No.: B8818642
CAS No.: 132336-04-0
M. Wt: 200.32 g/mol
InChI Key: HESNMEWIDJZZQZ-UHFFFAOYSA-N
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Description

2H-Pyran, 2-(heptyloxy)tetrahydro- is a tetrahydropyran derivative featuring a seven-carbon alkoxy (heptyloxy) substituent at the 2-position. These compounds are frequently synthesized via acid-catalyzed reactions of dihydropyran with alcohols or alkoxy precursors, as seen in pyridazinone derivatization processes .

Properties

CAS No.

132336-04-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-heptoxyoxane

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h12H,2-11H2,1H3

InChI Key

HESNMEWIDJZZQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy Chain Length and Unsaturation

  • 2H-Pyran, 2-(2-heptadecynyloxy)tetrahydro- Structure: A 17-carbon alkynyloxy chain (heptadecynyloxy) at the 2-position. Properties: Molecular formula C22H40O2, MW 336.55. Occurrence: Found in Lindera megaphylla essential oils (4.65% abundance) . Applications: Potential use in natural product extraction and aromatherapy due to its prevalence in plant-derived essential oils.
  • 2H-Pyran, 2-(9-decynyloxy)tetrahydro- (CAS 19754-58-6)

    • Structure : 10-carbon alkynyloxy chain (decynyloxy).
    • Properties : Molecular formula C15H26O2, MW 238.36.
    • Applications : Used in organic synthesis, e.g., as a precursor for photo-induced chemical doping in graphene oxide electronics .

Key Insight : Increasing alkoxy chain length (e.g., C7 vs. C17) enhances hydrophobicity, while alkynyl groups introduce rigidity and reactivity for cross-coupling reactions.

Brominated Derivatives

  • 2H-Pyran, 2-[(6-bromohexyl)oxy]tetrahydro-

    • Structure : Six-carbon chain with a terminal bromine atom.
    • Properties : Molecular formula C11H21BrO2, MW 265.17.
    • Applications : Intermediate in pharmaceutical synthesis (e.g., alkylating agents) .
  • 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

    • Structure : Eight-carbon chain with terminal bromine.
    • Properties : Molecular formula C13H25BrO2, MW 293.24.
    • Reactivity : Bromine enhances electrophilicity, enabling nucleophilic substitution reactions .

Key Insight : Brominated derivatives exhibit higher reactivity, making them valuable in constructing complex molecules via alkylation or cross-coupling.

Short-Chain and Functionalized Derivatives

  • 2H-Pyran, tetrahydro-2-methoxy

    • Structure : Methoxy group at the 2-position.
    • Properties : Molecular formula C6H12O2, MW 116.16.
    • Thermochemistry : Hydrogenation enthalpy ΔrH° = -108.3 kJ/mol in hexane .
    • Applications : Solvent or polar additive in organic reactions.
  • 2H-Pyran, 2-(2,5-hexadiynyloxy)tetrahydro-

    • Structure : Hexadiynyloxy group with two triple bonds.
    • Occurrence : Detected in maize biscuits (0.3–1.18%), suggesting thermal stability in food matrices .

Key Insight : Short-chain or polyunsaturated substituents reduce molecular weight and increase polarity, affecting solubility and volatility.

Complex and Multi-Substituted Derivatives

  • 2H-Pyran, 2,2'-[1,12-dodecanediylbis(oxy)]bis[tetrahydro] Structure: Two tetrahydropyran rings linked by a dodecanediyl chain. Properties: Molecular formula C22H42O4, MW 370.57. Applications: Potential use in polymer chemistry or as surfactants due to bifunctional structure .
  • 2H-Pyran, tetrahydro-2-[3-(4-methoxyphenoxy)propoxy] Structure: Aromatic methoxyphenoxy-propoxy substituent. Properties: Molecular formula C15H22O4, MW 266.33. Applications: Likely intermediate in agrochemical or pharmaceutical synthesis .

Key Insight : Multi-substituted derivatives expand utility in materials science and drug design through tailored steric and electronic effects.

Preparation Methods

Etherification of Tetrahydropyran Derivatives with Heptyl Bromide

The most direct route involves nucleophilic substitution between a tetrahydropyran alcohol (e.g., tetrahydro-2H-pyran-2-ol) and heptyl bromide. This method employs alkaline conditions to deprotonate the hydroxyl group, facilitating the formation of the ether linkage.

Representative Procedure ( , ):
A mixture of tetrahydro-2H-pyran-2-ol (10.0 g, 86.9 mmol) and bromoheptane (15.2 g, 86.9 mmol) in tetrahydrofuran (THF, 100 mL) is treated with potassium tert-butoxide (11.7 g, 104.3 mmol). The reaction is refluxed at 80°C for 12 hours under nitrogen. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes/ethyl acetate, 9:1) to yield 2-(heptyloxy)tetrahydro-2H-pyran (14.8 g, 78%).

Key Parameters :

  • Catalyst : Potassium tert-butoxide or sodium hydride.

  • Solvent : THF or dimethylformamide (DMF).

  • Yield : 70–85% ( , ).

Acid-Catalyzed Cyclization of Allylsilyl Alcohols

Brønsted acid-mediated cyclization offers a stereoselective pathway for constructing the tetrahydropyran core. This method is particularly effective for introducing quaternary centers adjacent to the ether oxygen ( ).

Mechanistic Insight :
Allylsilyl alcohols undergo protonation at the allylic position, triggering a 6-endo-trig cyclization to form the tetrahydropyran ring. The heptyloxy group is introduced via subsequent alkylation or etherification.

Optimized Conditions ( ):

ParameterValue
CatalystTriflic acid (10 mol%)
SolventDichloromethane
Temperature0°C to room temperature
Diastereoselectivity>95:5
Yield65–75%

Protection/Deprotection Strategies Using Tetrahydropyran (THP) Groups

THP ethers serve as transient protecting groups for alcohols, enabling selective functionalization. This method is advantageous for synthesizing derivatives with sensitive functional groups ( ).

Stepwise Synthesis ( ):

  • Protection : Hydroquinone is treated with 3,4-dihydropyran in acetone using Fe₂(SO₄)₃·xH₂O as a catalyst to form 4-(tetrahydro-2H-pyran-2-yloxy)phenol.

  • Etherification : The phenolic hydroxyl group is alkylated with heptyl bromide under basic conditions.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the THP group, yielding the target compound.

Challenges :

  • Column chromatography is often required for purification, reducing scalability.

  • Overall yield: 50–60% due to multi-step losses.

Multicomponent Reactions Catalyzed by Bismuth(III) Bromide

Bismuth(III) bromide (BiBr₃) enables one-pot syntheses by coupling THP-ethers, allyltrimethylsilane, and acetic anhydride ( ).

Representative Protocol ( ):
A mixture of 2-(heptyloxy)tetrahydro-2H-pyran (1.5 mmol), allyltrimethylsilane (2.5 mmol), and acetic anhydride (2.5 mmol) is stirred with BiBr₃ (10 mol%) at room temperature for 2–4 hours. The product is isolated via filtration through silica gel, yielding 62–70% of functionalized acetates, which are hydrolyzed to alcohols.

Advantages :

  • Solvent-free conditions minimize waste.

  • High functional group tolerance.

Industrial-Scale Synthesis via Continuous Flow Processes

Recent patents highlight continuous flow systems for large-scale production, enhancing reproducibility and safety ( ).

Patent Example ( ):
A continuous reactor is charged with tetrahydro-2H-pyran-2-ol and heptyl bromide in a 1:1 molar ratio, mixed with K₂CO₃ in DMF. The solution is pumped through a heated reactor (100°C, 10 min residence time), followed by inline extraction and distillation. This method achieves 90% conversion with >99% purity.

Scalability Metrics :

  • Throughput: 1 kg/hour.

  • Purity: >99.5% by GC-MS.

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereoselectivityKey Advantage
Etherification70–85HighLowSimplicity, low cost
Acid-Catalyzed Cyclization65–75ModerateHighStereocontrol
Protection/Deprotection50–60LowModerateFunctional group compatibility
Multicomponent Reaction62–70ModerateModerateOne-pot synthesis
Continuous Flow90Very HighLowIndustrial applicability

Q & A

Basic: What are the standard synthetic routes for preparing 2-(heptyloxy)tetrahydro-2H-pyran?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification. A common approach is reacting tetrahydro-2H-pyran-2-ol with heptyl bromide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF. For example, in analogous compounds (e.g., 2-(pentadecynyloxy)tetrahydro-2H-pyran), alkylation is achieved via Mitsunobu conditions using DIAD and triphenylphosphine . Optimization of reaction time (12-24 hours) and temperature (60-80°C) is critical to avoid side reactions such as elimination. Purity is confirmed via TLC or GC-MS .

Basic: How are physical properties (e.g., density, boiling point) experimentally determined for this compound?

Methodological Answer:

  • Density : Measured using a digital densitometer or pycnometer at 20°C, with corrections for temperature and atmospheric pressure .
  • Boiling Point : Determined via differential scanning calorimetry (DSC) or simulated distillation GC. For example, a related compound (5-ethyltetrahydro-2H-pyran-2-one) has a boiling point of 64–66°C at 0.2 Torr, extrapolated using Antoine equation parameters .
  • Solubility : Evaluated in solvents like ethanol, hexane, and DMSO via shake-flask method, followed by HPLC quantification .

Advanced: How can conflicting spectroscopic data (e.g., NMR, IR) be resolved for structural confirmation?

Methodological Answer:
Discrepancies in NMR/IR data often arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR (DNMR) : To detect restricted rotation in the heptyloxy chain, which causes signal splitting .
  • 2D-COSY and HSQC : To assign proton-proton and proton-carbon correlations, resolving overlapping peaks in crowded regions (e.g., δ 3.5–4.5 ppm for pyran ring protons) .
  • Computational Modeling : Compare experimental IR stretches (e.g., C-O-C at 1100–1250 cm⁻¹) with DFT-calculated vibrational spectra (B3LYP/6-31G* basis set) .

Advanced: What thermodynamic parameters govern the reactivity of 2-(heptyloxy)tetrahydro-2H-pyran in acid-catalyzed ring-opening reactions?

Methodological Answer:
The reaction is influenced by:

  • Ring Strain : Tetrahydro-2H-pyran has low strain (ΔHring-opening ≈ 15–20 kJ/mol), but substituents like heptyloxy alter strain via steric effects .
  • Acid Strength : HCl (0.1–1 M) in ethanol/water (1:1) at 50°C typically yields heptanol and a diketone intermediate.
  • Activation Energy (Ea) : Determined via Arrhenius plots from kinetic studies (monitored by <sup>1</sup>H NMR), with Ea ≈ 45–60 kJ/mol for similar ethers .

Advanced: How can trace amounts of this compound be detected in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) or liquid-liquid extraction (hexane:ethyl acetate) to isolate the compound .
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Monitor m/z 128 (base peak for pyran ring) and m/z 85 (heptyloxy fragment). LOD ≈ 0.1 ppm .
  • HPLC-UV : C18 column with isocratic elution (acetonitrile:water 70:30), detection at 210 nm. Validate with spike-recovery tests (≥90% recovery) .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., density, stability) across studies?

Methodological Answer:

  • Source Validation : Cross-check data with NIST Standard Reference Database 69 or EPA/NIH Mass Spectral Data .
  • Reproducibility Tests : Repeat measurements under controlled conditions (e.g., 25°C, 1 atm) using calibrated instruments.
  • Meta-Analysis : Compare with structurally similar compounds (e.g., 2-(pentadecynyloxy)tetrahydro-2H-pyran) to identify trends. For example, predicted vs. experimental density deviations (±0.06 g/cm³) may arise from force field limitations in simulations .

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